Ethyl 3-bromopropiolate

描述

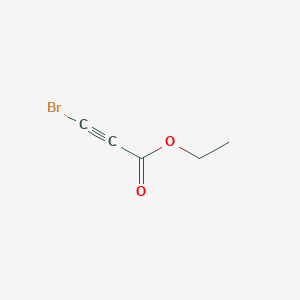

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-bromoprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c1-2-8-5(7)3-4-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZXXLMBYWALCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454974 | |

| Record name | Ethyl 3-bromopropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41658-03-1 | |

| Record name | Ethyl 3-bromopropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Ethyl 3 Bromopropiolate

Electrophilic Transformations of the Alkyne Moiety

The carbon-carbon triple bond in ethyl 3-bromopropiolate is electron-deficient, which generally makes it less reactive towards electrophiles compared to electron-rich alkynes. However, under specific conditions, it can undergo electrophilic transformations.

Electrophilic Addition Reactions

Electrophilic addition to alkynes is a fundamental reaction class. The mechanism typically proceeds through a two-step pathway involving the formation of a vinyl cation intermediate. chemistrysteps.com The triple bond of the alkyne, despite its high electron density, is less reactive than an alkene's double bond towards electrophiles because the resulting vinyl cation is significantly less stable than a corresponding alkyl carbocation. chemistrysteps.com

For an unsymmetrical alkyne like this compound, the regioselectivity of the addition is dictated by the stability of the intermediate vinyl cation. The reaction follows Markovnikov's rule, where the electrophile (typically a proton) adds to the carbon atom that results in the more stable carbocation. libretexts.org In the case of this compound, the electron-withdrawing nature of the adjacent ester group would destabilize a positive charge on the C2 carbon, while the bromine at C3 also influences the electronic distribution. The addition of hydrogen halides (HX), for example, would involve the protonation of the triple bond to form a vinyl cation, followed by the attack of the halide anion. libretexts.org The reaction can proceed to a second addition on the resulting haloalkene, typically yielding a geminal dihalide if excess reagent is used. libretexts.org

Cycloaddition Reactions with Diverse Dipolarophiles

The electron-deficient nature of the alkyne in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. organic-chemistry.org This type of reaction, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org The reaction is a concerted, pericyclic process involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile (the alkyne). organic-chemistry.org

This compound readily reacts with a variety of 1,3-dipoles, such as azides, nitrones, and carbonyl ylides. slideshare.net The presence of the electron-withdrawing ester group accelerates the reaction by lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. organic-chemistry.org For instance, the reaction with organic azides leads to the formation of 1,2,3-triazoles, a class of compounds with significant applications in medicinal chemistry and materials science. wikipedia.org The reaction is highly regioselective, governed by both electronic and steric factors.

| 1,3-Dipole | Dipolarophile | Product |

| Phenyl Azide (B81097) | Ethyl Propiolate | Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate |

| Nitrone | Ethyl Propiolate | Isoxazoline derivative |

| Carbonyl Ylide | Ethyl Propiolate* | Dihydrofuran derivative |

*Data based on reactions with the analogous ethyl propiolate, as this compound is expected to exhibit similar reactivity as an electron-deficient dipolarophile.

Nucleophilic Reactions at the Bromine Center and Ester Carbonyl

The presence of the bromine atom on an sp-hybridized carbon and the electrophilic ester carbonyl group provides sites for various nucleophilic reactions.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution at the C3 position, where a nucleophile displaces the bromide leaving group. Unlike substitutions at sp3-hybridized carbons (SN1/SN2), nucleophilic substitution at an sp-hybridized (acetylenic) carbon is less common but can be achieved with potent nucleophiles. acs.org The reaction allows for the introduction of a wide range of functional groups at the terminal position of the propiolate system. The mechanism involves the attack of the nucleophile on the electrophilic carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion. acs.org

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents is complex due to the multiple electrophilic sites. The choice of reagent dictates the outcome.

Grignard Reagents (RMgX): These are hard, highly reactive nucleophiles. study.com They typically react with esters via nucleophilic acyl substitution. The initial attack on the ester carbonyl is followed by the elimination of the ethoxide leaving group to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately undergoes a second addition of the Grignard reagent to yield a tertiary alcohol upon aqueous workup. study.com

Organocuprates (Gilman Reagents, R₂CuLi): These are softer nucleophiles compared to Grignard reagents. chemistrysteps.com Their reactivity is highly selective. Organocuprates are well-known to undergo conjugate (1,4) addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.com In the case of this compound, the Gilman reagent would preferentially attack the C2 carbon of the activated alkyne, leading to the formation of a β-substituted acrylate after workup. youtube.com This conjugate addition is a powerful C-C bond-forming reaction. Gilman reagents are generally unreactive towards esters at low temperatures, allowing for selective conjugate addition. chemistrysteps.com

| Organometallic Reagent | Primary Reactive Site | Expected Product Type |

| Grignard Reagent (e.g., CH₃MgBr) | Ester Carbonyl | Tertiary Alcohol |

| Gilman Reagent (e.g., (CH₃)₂CuLi) | Alkyne (β-carbon) | β-alkylated Ethyl Acrylate |

Reactivity with Thiols and Sulfur-Containing Nucleophiles

Thiols and their conjugate bases (thiolates) are excellent soft nucleophiles and readily participate in conjugate addition reactions with electron-deficient alkynes like this compound. acsgcipr.org This specific type of Michael addition is often termed a "thiol-yne" reaction. nih.gov The reaction is highly efficient and proceeds under mild conditions, sometimes even without a catalyst. acsgcipr.org

The mechanism involves the attack of the sulfur nucleophile on the β-carbon (C2) of the alkyne, which is activated by the ester group. This addition is highly stereoselective, typically proceeding via an anti-addition pathway to predominantly yield the Z-isomer of the resulting vinyl sulfide. acs.org The high nucleophilicity of sulfur makes this a facile and synthetically valuable transformation for creating β-thioacrylates. acsgcipr.orgnih.gov

| Sulfur Nucleophile | Reaction Type | Stereochemistry | Product |

| Thiophenol | Conjugate Addition | anti (Z-isomer) | Ethyl (Z)-3-bromo-2-(phenylthio)acrylate |

| Ethanethiol | Conjugate Addition | anti (Z-isomer) | Ethyl (Z)-3-bromo-2-(ethylthio)acrylate |

| Sodium Thiolate | Conjugate Addition | anti (Z-isomer) | Ethyl (Z)-3-bromo-2-(alkylthio)acrylate |

Based on a comprehensive review of available scientific literature, it has been determined that there is no readily accessible information regarding the chemical compound "this compound" and its reactivity according to the specified outline. The searches for this compound, including its transition metal-catalyzed functionalizations, radical-mediated transformations, and the chemo-, regio-, and stereoselectivity of its reactions, did not yield any relevant research findings.

It is highly probable that the subject of the query, "this compound," contains a typographical error and that the intended compound of interest is "Ethyl 3-bromopropionate." These two compounds are structurally distinct, with the former name suggesting the presence of a carbon-carbon triple bond (an alkyne) and the latter possessing a carbon-carbon single bond (an alkane). This difference in the carbon backbone would lead to fundamentally different chemical reactivity.

Numerous search results were found for "Ethyl 3-bromopropionate," indicating a significant body of research on its synthesis and reactions. However, due to the strict adherence to the provided outline, which exclusively names "this compound," an article on the reactivity of "Ethyl 3-bromopropionate" cannot be generated as it would fall outside the explicit scope of the request.

Therefore, this article cannot be completed as requested due to the apparent non-existence of published research on "this compound." Should the user confirm that "Ethyl 3-bromopropionate" was the intended subject, a detailed article on its reactivity could be produced.

Advanced Applications in Complex Molecular Synthesis and Chemical Biology

Building Block for Natural Products and Bioactive Molecules

While the direct total synthesis of complex natural products using ethyl 3-bromopropiolate as a starting material is not extensively documented, its utility as a foundational building block for constructing the core scaffolds of bioactive molecules is significant. The chemical reactivity of its propiolate (alkyne ester) system allows for the strategic introduction of a three-carbon unit into molecular frameworks, which is a common motif in many biologically active compounds.

The primary value of this compound lies in its ability to participate in reactions that form larger, more complex structures. For instance, it is employed in the synthesis of substituted alkynes, which can then be elaborated into more intricate systems. The presence of both an electrophilic alkyne and a displaceable bromine atom enables sequential reactions, allowing for the controlled assembly of molecular skeletons that are precursors to pharmacologically relevant classes of compounds. Its role is often pivotal in the initial stages of a synthetic sequence, setting the stage for the construction of key structural features found in various bioactive molecules.

Precursor for Heterocyclic Compounds

One of the most powerful applications of this compound is in the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. These structures are ubiquitous in medicinal chemistry. This compound is an excellent precursor for this purpose due to the high reactivity of its electron-deficient alkyne in cycloaddition reactions.

Specifically, it is a valuable reactant in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. In these reactions, the alkyne (the "dipolarophile") reacts with a 1,3-dipole to form a five-membered heterocyclic ring. For example:

Synthesis of Triazoles: When reacted with an azide (B81097) (a compound containing the N₃⁻ group), this compound undergoes a Huisgen cycloaddition to form a 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry" and provides a reliable method for creating highly stable, aromatic heterocyclic cores.

Synthesis of Isoxazoles: Reaction with nitrones yields isoxazolidines, which can be subsequently oxidized to form isoxazoles. Isoxazoles are a key structural motif in numerous pharmaceuticals.

These cycloaddition reactions are often highly regioselective and stereoselective, providing precise control over the final molecular architecture. This makes this compound a favored reagent for constructing complex heterocyclic libraries for drug discovery and screening.

Table 1: Examples of Heterocycle Synthesis via [3+2] Cycloaddition This table is interactive. Click on the headers to sort.

| 1,3-Dipole | Resulting Heterocycle | Significance |

|---|---|---|

| Azide (R-N₃) | 1,2,3-Triazole | Core of many pharmaceuticals, highly stable linker. |

| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine / Isoxazole | Foundational structure in various bioactive compounds. |

Applications in Material Science and Polymer Chemistry

In the fields of material science and polymer chemistry, this compound serves as a valuable, albeit specialized, bifunctional monomer and cross-linking agent. Its two distinct reactive sites—the alkyne and the carbon-bromine bond—can be addressed with different chemical transformations, allowing for the synthesis of advanced polymers with tailored properties.

The alkyne group can participate in polymerization reactions, such as alkyne metathesis or addition polymerizations, to form the polymer backbone. The resulting polymer chain would feature pendant bromo-ester groups at regular intervals. These bromine atoms can then be used for post-polymerization modification. For example, they can be substituted by other functional groups through nucleophilic substitution reactions, allowing for the fine-tuning of the polymer's physical and chemical properties (e.g., solubility, thermal stability, or refractive index).

Alternatively, the bromine can be converted into an initiating site for a second type of polymerization, leading to the formation of graft copolymers. The bifunctionality of this compound also makes it a candidate for creating cross-linked polymer networks, where the alkyne and bromo groups react to connect different polymer chains, enhancing the material's mechanical strength and thermal resistance.

Probes for Chemical Biology and Bioconjugation (e.g., Click Chemistry)

This compound is a highly relevant tool in chemical biology, particularly for its application in bioconjugation via click chemistry. Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, drugs, or affinity tags, to biomolecules like proteins or nucleic acids. This enables researchers to study, track, and manipulate biological processes.

The terminal alkyne in this compound is a key functional group for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of a click reaction. This reaction forms a highly stable triazole linkage between the alkyne (on the this compound-derived probe) and an azide group that has been synthetically introduced into a biomolecule. The reaction is exceptionally specific, high-yielding, and can be performed in aqueous biological environments without interfering with native cellular functions.

Because it also contains a bromine atom, this compound can be used to create hetero-bifunctional linkers. For example, a reporter molecule (like a fluorophore) can be attached at the bromine position, while the alkyne remains available to "click" onto an azide-modified protein. This allows for the construction of custom chemical probes for a wide range of applications, including cellular imaging, proteomics, and drug target identification.

Table 2: Applications in Chemical Biology and Bioconjugation This table is interactive. Click on the headers to sort.

| Application | Role of this compound | Key Reaction | Outcome |

|---|---|---|---|

| Bioconjugation | Provides an alkyne handle for linking molecules. | CuAAC (Click Chemistry) | Stable covalent attachment of a probe to a biomolecule. |

| Probe Synthesis | Acts as a hetero-bifunctional linker. | Nucleophilic substitution & CuAAC | Creates a probe with a reporter group and a biomolecule-targeting group. |

| Activity-Based Probing | Forms the core of a probe designed to react with specific enzymes. | Covalent modification | Allows for the labeling and identification of active enzymes in complex biological samples. |

Computational Chemistry and Mechanistic Elucidation of Propiolate Reactivity

Quantum Chemical Investigations (e.g., DFT, Coupled-Cluster Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 3-bromopropiolate. Density Functional Theory (DFT) is a widely employed method due to its balance of computational cost and accuracy. Various studies on ethyl propiolate, a closely related analogue, utilize DFT to explore its conformational landscape and electronic structure. Calculations at the DFT(B3LYP) and MP2 levels of theory have predicted the existence of four distinct conformers for ethyl propiolate, with two low-energy cis conformers being the most prevalent. uc.pt The potential energy surface (PES) can be mapped as a function of the key dihedral angles (O=C-O-C and C-O-C-C) to identify these stable geometries and the transition states connecting them. uc.pt

DFT methods, particularly with functionals like B3LYP and M06, are also heavily used to investigate reaction mechanisms. nih.govscispace.comresearchgate.net For instance, the B3LYP/6-31G(d,p) level of theory has been successfully applied to study the 1,3-dipolar cycloaddition reactions of ethyl propiolate, optimizing the geometries of reactants, transition states, and products. nih.gov Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are crucial for interpreting intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. scispace.com

Coupled-cluster (CC) methods, such as CCSD (Coupled-Cluster Singles and Doubles), represent a higher level of theory that offers greater accuracy for calculating molecular energies and properties. researchgate.net While computationally more demanding, CC methods are often considered the "gold standard" and are used to benchmark results obtained from more economical methods like DFT. researchgate.net Although specific coupled-cluster studies on this compound are not prevalent in the cited literature, this methodology is a powerful tool for obtaining highly accurate electronic and structural data for small to medium-sized molecules, which is critical for validating DFT-based predictions of reactivity.

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | Geometry optimization, transition state analysis of 1,3-dipolar cycloaddition | nih.gov |

| DFT (B3LYP) | 6-31+G(d,p) | FMO analysis, MEP maps, and PES calculations for Diels-Alder reaction | scispace.com |

| DFT (B3LYP) / MP2 | 6-311++G(d,p) | Conformational analysis and PES mapping of ethyl propiolate | uc.pt |

| DFT (B3LYP) | 6-311+G(d,p) | Study of regioselectivity in aryl azide (B81097) cycloaddition with methyl propiolate | researchgate.net |

Reaction Pathway Analysis and Transition State Characterization

A central goal of computational chemistry in this context is to map the entire reaction pathway, identifying all intermediates and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy of a reaction, thereby governing its rate.

For example, in the Diels-Alder reaction between ethyl propiolate and a cage-annulated diene, DFT calculations of the potential energy surface revealed that the activation energies for syn-cycloaddition are significantly lower than for anti-cycloaddition, explaining the experimentally observed facial selectivity. scispace.com The characterization of these transition states confirms that the reactions proceed via a concerted, asynchronous mechanism. scispace.com Similarly, in 1,3-dipolar cycloadditions, the optimization of transition state structures allows for the rationalization of observed regioselectivity, with the lower energy TS corresponding to the major product isomer. nih.gov Calculations of charge transfer at the transition state can also reveal the polar nature of the reaction mechanism. nih.gov

The addition of nucleophiles, such as aniline, to ethyl propiolate has also been investigated computationally. researchgate.net By modeling the reaction pathway, a plausible mechanism can be proposed that is consistent with experimental kinetic data. researchgate.net These analyses provide a step-by-step view of bond formation and breaking, offering a level of detail that is inaccessible through experiment alone.

| Pathway | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| anti-endo | P1 | 29.43 | -37.49 |

| anti-exo | P2 | 29.28 | -37.76 |

| syn-endo | P3 | 24.78 | -35.03 |

| syn-exo | P4 | 25.59 | -34.19 |

Elucidation of Selectivity Control Mechanisms

Computational studies are particularly powerful in explaining the origins of chemo-, regio-, and stereoselectivity in reactions involving propiolates. For Diels-Alder reactions, FMO theory and analysis of MEP maps can predict the favored reaction sites and facial selectivity. scispace.com In the case of ethyl propiolate reacting with a caged diene, the observed syn-selectivity was attributed to destabilizing steric interactions between the dienophile and hydrogens on the anti-face of the diene in the corresponding transition state. scispace.com

Regioselectivity in 1,3-dipolar cycloadditions of propiolate esters has been successfully rationalized using DFT calculations in conjunction with the local Hard and Soft Acids and Bases (HSAB) principle. researchgate.net The energetic comparison of different possible transition states consistently identifies the pathway leading to the experimentally observed major regioisomer. nih.govresearchgate.net

Furthermore, the stereoselectivity of conjugate addition reactions can be understood through computational modeling. The addition of thiols to ethyl propiolate can yield either the Z or E isomer. richmond.edu Mechanistic proposals, supported by computation, suggest that the reaction proceeds through an allenolate intermediate. richmond.edu The selective formation of the Z-isomer is achieved under kinetic control, where the nucleophile attacks the allenolate intermediate from the less sterically hindered side. richmond.edu Under thermodynamic control, the system can equilibrate to the more stable E-isomer. richmond.edu The influence of catalysts, such as Lewis acids, on regioselectivity in related reactions like the hydrosilylation of propiolates has also been explored, with computations suggesting a switch between competing free-radical and ionic mechanisms. researchgate.net

Prediction of Reactivity Patterns

Beyond explaining observed phenomena, computational chemistry serves as a predictive tool for the reactivity of molecules like this compound. rsc.org Conceptual DFT provides a framework with reactivity indices such as electronic chemical potential, hardness, and electrophilicity, which can predict the behavior of molecules in reactions. mdpi.com For instance, the electronic chemical potential of reactants can determine the direction of charge flow, identifying the nucleophile and electrophile in a cycloaddition reaction. nih.gov

FMO theory is commonly used to predict whether a pericyclic reaction will proceed readily. The energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is indicative of reactivity. scispace.com For the Diels-Alder reaction of ethyl propiolate, the interaction between the HOMO of the diene and the LUMO of the propiolate is dominant, classifying it as a normal electron-demand cycloaddition. scispace.com

For related compounds like propynamides, a strong correlation has been demonstrated between computationally derived activation energies and experimentally measured reaction rates. mdpi.com These studies show that substituents have a significant electronic influence; electron-withdrawing groups increase the reactivity of the alkyne toward nucleophiles. mdpi.com By analogy, the electron-withdrawing bromine atom in this compound is predicted to enhance the electrophilicity of the alkyne, making it a more reactive Michael acceptor and dienophile compared to the unsubstituted ethyl propiolate. wikipedia.org This predictive capability allows for the rational design of substrates and reaction conditions to achieve desired outcomes. cam.ac.uk

Analytical Methodologies for Characterization and Detection in Research

Advanced Spectroscopic Techniques (e.g., NMR, IR, Raman Spectroscopy)

Specific Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy data detailing characteristic shifts, vibrational frequencies, or scattering patterns for Ethyl 3-bromopropiolate are not available in the reviewed literature. For a molecule with its structure, one would theoretically expect:

¹H NMR: Signals corresponding to the ethyl group protons.

¹³C NMR: Resonances for the ethyl carbons, the carbonyl carbon, and the two sp-hybridized carbons of the alkyne, one of which is bonded to the bromine atom.

IR Spectroscopy: A characteristic absorption peak for the alkyne (C≡C) stretching vibration, typically in the range of 2100-2260 cm⁻¹, and a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹.

Raman Spectroscopy: A strong signal for the symmetrically substituted alkyne bond.

However, without experimental data from peer-reviewed sources, these remain theoretical predictions.

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Studies

While mass spectrometry is a crucial tool for halogenated compounds, specific fragmentation patterns and isotopic analyses for this compound have not been detailed. The presence of a bromine atom would produce a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected fragmentation pathways for esters in mass spectrometry often involve cleavage alpha to the carbonyl group and McLafferty rearrangements. libretexts.orgyoutube.commiamioh.edu However, the specific fragmentation behavior of this compound under electron ionization or other methods has not been documented.

Chromatographic and Electrophoretic Separation Techniques

Standardized methods using gas chromatography (GC), high-performance liquid chromatography (HPLC), or capillary electrophoresis for the separation and quantification of this compound are not described in the available search results. While general principles of chromatography are well-established for separating organic compounds based on properties like polarity and volatility, specific parameters such as column type, mobile phase composition, retention times, or electrophoretic mobility for this particular compound are not published. bldpharm.com

Fluorogenic Labeling and Detection Strategies

There is no information available to suggest that this compound is used as a fluorogenic labeling agent or that specific fluorogenic detection strategies have been developed for it.

Occupational Safety and Environmental Considerations in Laboratory Research

General Principles of Chemical Safety in Research Laboratories

A foundational approach to safety in any research laboratory involves a multi-faceted strategy encompassing awareness, preparedness, and adherence to established guidelines. nih.gov Key principles include:

Informed Decision-Making: Researchers must be knowledgeable about the chemicals they are working with, including their flammability, reactivity, corrosivity, and toxicity. uwlax.edu This involves consulting Safety Data Sheets (SDS) and other reliable sources of information.

Exposure Minimization: A core tenet of laboratory safety is to minimize all chemical exposures. uwlax.edu This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment. acs.org Skin contact with laboratory chemicals should be avoided, and ventilation devices like chemical fume hoods should be utilized to reduce exposure to airborne substances. greenwgroup.comnih.gov

Risk Recognition: It is crucial not to underestimate the risks associated with chemical use. greenwgroup.com Mixtures of chemicals should be assumed to be at least as toxic as their most hazardous component. nih.gov All new or uncharacterized compounds should be treated as potentially hazardous. greenwgroup.com

Emergency Preparedness: Before beginning any experiment, researchers should be familiar with emergency procedures. greenwgroup.com This includes knowing the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations, as well as having emergency contact numbers readily available. acs.orggreenwgroup.com

Hygiene Practices: Good personal hygiene is a critical component of laboratory safety. This includes washing hands after handling hazardous materials and before leaving the laboratory. greenwgroup.com Food and beverages should never be stored or consumed in laboratory areas. uwlax.edunih.gov

Proper Attire: Appropriate personal protective equipment (PPE) is mandatory in a laboratory setting. This includes, at a minimum, safety glasses or goggles, a lab coat, long pants, and closed-toe shoes. greenwgroup.com Gloves appropriate for the specific chemicals being handled must be worn. greenwgroup.com

Housekeeping: Maintaining a clean and organized workspace is essential for safety. acs.org All chemical containers must be clearly and accurately labeled with their contents and associated hazards. greenwgroup.com

Specific Hazards Associated with Halogenated Alkynes and Esters

Ethyl 3-bromopropiolate belongs to the chemical classes of halogenated alkynes and esters, both of which present specific hazards that require careful consideration.

Halogenated Compounds: Halogenated organic compounds, such as this compound, can exhibit a range of toxic effects. nih.gov While the acute toxicity of many halogenated hydrocarbons is considered low, inhalation of volatile compounds can pose a greater risk. cornell.edu Some halogenated compounds are known to have anesthetic effects and can cause damage to the liver and kidneys. cornell.edu Brominated compounds, in particular, may be less flammable than their chlorinated counterparts, but still pose a fire risk. cornell.edu They can also react violently with alkali metals and strong oxidizing agents. cornell.edu

Esters: Esters can vary widely in their toxicity. noaa.gov Inhalation of fumes from some esters can cause irritation to mucous membranes. noaa.gov While many simple carboxylic esters have low to moderate toxicity, some, like certain pyrophosphate esters, are highly toxic and can interfere with nerve transmission. noaa.gov Many esters are flammable or highly flammable, with low molecular weight esters posing a significant flammability hazard due to low flash points and wide flammability limits. noaa.govnoaa.gov Esters can react with acids to release heat, and strong oxidizing acids can cause vigorous, potentially ignitable reactions. noaa.govnoaa.gov They can also generate heat when mixed with caustic solutions and produce flammable hydrogen gas when mixed with alkali metals and hydrides. noaa.gov

This compound Specifics: According to its Safety Data Sheet (SDS), this compound is a combustible liquid that causes skin and serious eye irritation. sigmaaldrich.comfishersci.com It may also cause respiratory irritation. fishersci.comcdhfinechemical.comnih.gov

Risk Assessment and Control Measures for Laboratory Operations

A thorough risk assessment is a prerequisite for any laboratory procedure involving this compound. This process involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

Hazard Identification: The primary hazards of this compound are its potential to cause skin, eye, and respiratory irritation, and its combustibility. sigmaaldrich.comfishersci.com The risk assessment should also consider the hazards of any other chemicals used in the procedure, as well as the potential for runaway reactions or the formation of hazardous byproducts.

Risk Evaluation: The level of risk will depend on the scale of the experiment, the concentration of the chemical, the duration of exposure, and the specific manipulations being performed. For example, a reaction involving heating this compound would present a higher risk of inhalation exposure and fire than a room-temperature reaction in a closed system.

Control Measures: A hierarchy of controls should be implemented to mitigate the identified risks:

Engineering Controls: These are the most effective control measures and are designed to remove the hazard at the source. For this compound, this would include:

Working in a properly functioning chemical fume hood to prevent inhalation of vapors. nih.gov

Ensuring adequate ventilation in the laboratory. uwlax.edu

Having safety showers and eyewash stations readily accessible. fishersci.com

Administrative Controls: These are work practices and procedures that reduce the likelihood of exposure. Examples include:

Developing and following a detailed Standard Operating Procedure (SOP) for all work with this compound.

Minimizing the quantities of the chemical used and stored in the laboratory. uwlax.edu

Prohibiting working alone in the laboratory. greenwgroup.com

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with engineering and administrative controls. For handling this compound, this includes:

Eye Protection: Safety glasses with side shields or chemical splash goggles are essential. uwlax.educdhfinechemical.com

Hand Protection: Chemical-resistant gloves must be worn. cdhfinechemical.com It is important to inspect gloves before use and to use proper removal techniques to avoid skin contact. cdhfinechemical.com

Skin and Body Protection: A laboratory coat should be worn to protect the skin and clothing. greenwgroup.com

Emergency Response Protocols and Waste Management in Research Settings

Despite the best preventative measures, accidents can happen. Therefore, clear and well-rehearsed emergency response protocols are essential.

Emergency Response:

Chemical Spills: In the event of a spill of this compound, the primary concern is to prevent exposure and the spread of the chemical.

Alert people in the immediate area and evacuate if necessary. princeton.edu

If the spill is small and you are trained and equipped to handle it, you may clean it up using an inert absorbent material. princeton.edu

For larger spills, or if you are unsure how to proceed, evacuate the area and contact the appropriate emergency response personnel. princeton.edu

If a volatile, flammable material is spilled, all sources of ignition must be eliminated. princeton.edu

Personal Exposure:

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. fsu.edunmsu.edu Seek immediate medical attention. fsu.edu

Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing. fsu.edunmsu.edu If irritation persists, seek medical attention. fsu.edu

Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. cdhfinechemical.com

Fire: In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. cdhfinechemical.com If the fire is large or cannot be easily extinguished, evacuate the area and activate the fire alarm. acs.org

Waste Management:

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.

Segregation: Halogenated waste, such as that containing this compound, must be collected separately from non-halogenated waste. temple.eduuio.nooc-praktikum.de This is because the disposal methods for these two types of waste are different, and mixing them can increase disposal costs and environmental impact. temple.edu

Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste" and should list all chemical constituents and their approximate percentages. temple.eduillinois.edu The containers should be kept tightly closed except when adding waste and stored in a designated satellite accumulation area. temple.eduillinois.edu

Disposal: All chemical waste must be disposed of through the institution's hazardous waste management program. illinois.edu Never pour chemical waste down the drain. nih.gov Unused or expired chemicals in their original containers should also be disposed of as hazardous waste. illinois.edu

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems

The reactivity of ethyl 3-bromopropiolate can be precisely controlled and expanded through the use of sophisticated catalytic systems. Research is ongoing to discover new catalysts that offer improved efficiency, selectivity, and broader substrate scope for reactions involving this compound.

Ruthenium-Based Catalysis: Ruthenium catalysts have proven effective in mediating cycloaddition reactions with this compound. For instance, [Cp*RuCl]-based catalysts are known to facilitate [2+2+2] cycloadditions. scispace.com However, a notable and often facile side reaction is the cyclotrimerization of this compound, leading to the formation of fully substituted tribromobenzene derivatives. scispace.com This reactivity highlights the need for catalyst optimization to favor the desired cycloaddition product over trimerization. In reactions with organic azides, ruthenium catalysts have been used to synthesize 5-halogenated 1,2,3-triazoles. scispace.com

Palladium-Based Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, and it has been employed in complex reactions involving derivatives of this compound. In the total synthesis of natural products like xestoquinone (B1683339) and halenaquinone, palladium-catalyzed reactions such as the Heck reaction and Suzuki cross-coupling are crucial steps. escholarship.orgescholarship.org For example, a key step in one synthesis involved a Pd-catalyzed 6-exo Heck reaction to form a cyclohexanone (B45756) ring. escholarship.orgescholarship.org Another application involves a palladium-catalyzed cascade amidine arylation-intramolecular ester amidation reaction to construct the hypoxanthine (B114508) motif in the synthesis of 8-azanebularine (B10856982) analogues, starting from a triazole formed via a cycloaddition with this compound. researchgate.netresearchgate.netresearchgate.net

Copper-Based Catalysis: Copper-catalyzed reactions are frequently used to functionalize this compound. Cu(I)-catalyzed acylations, allylations, and alkynylations have been successfully employed. acs.orguni-muenchen.de For instance, adamantylzinc reagents undergo efficient alkynylation with this compound in the presence of a copper cyanide catalyst. acs.orguni-muenchen.de Furthermore, copper-catalyzed 1,3-dipolar cycloadditions between azido (B1232118) sugar moieties and this compound are key steps in the synthesis of novel nucleoside analogues. researchgate.netresearchgate.netresearchgate.net

Other Transition Metal Catalysis: The exploration of other transition metals is expanding the synthetic utility of this compound. Cobalt-catalyzed Negishi cross-coupling reactions have been shown to be effective for coupling with organozinc reagents. uni-muenchen.de While a specific rhodium-catalyzed protocol for para-selective C-H alkynylation of arenes was reported to be unsuccessful with this compound, this finding is valuable as it helps define the scope and limitations of the catalytic system. nih.govresearchgate.net

| Catalyst System | Reaction Type | Example Product Class | Reference |

|---|---|---|---|

| Ruthenium ([Cp*RuCl]-based) | Cycloaddition / Cyclotrimerization | Halogenated azoles / Tribromobenzenes | scispace.com |

| Palladium (Pd(OAc)₂) | Heck Reaction, Suzuki Coupling, Cascade Reactions | Polycyclic natural products, Hypoxanthines | escholarship.orgescholarship.orgresearchgate.net |

| Copper (CuCN·2LiCl) | Alkynylation, 1,3-Dipolar Cycloaddition | Functionalized adamantanes, Triazole nucleosides | researchgate.netacs.orguni-muenchen.de |

| Cobalt | Negishi Cross-Coupling | Alkynylated aromatics | uni-muenchen.de |

Exploration of Unprecedented Reactivity Modes

Beyond conventional cross-coupling and cycloaddition reactions, researchers are uncovering novel ways to harness the reactivity of this compound to build complex molecular scaffolds.

Cycloaddition Reactions: this compound is a versatile dienophile and dipolarophile. It readily participates in thermal Diels-Alder reactions with dienes like 1,3-cyclohexadiene (B119728) and o-quinodimethanes to generate bicyclic and polycyclic frameworks. escholarship.orgescholarship.orgresearchgate.netnih.gov It also undergoes thermal cycloadditions with substituted pyrroles, although this can lead to mixtures of regioisomers. nih.gov Its reaction with nitrile oxides and organic azides, often mediated by ruthenium catalysts, provides access to substituted isoxazoles and triazoles, respectively. scispace.com

Rearrangement Cascades: One of the more innovative applications involves its incorporation into substrates designed for rearrangement cascades. In a synthetic approach toward the natural product longeracemine, a derivative of this compound was used to construct a precursor for a key samarium(II) iodide-mediated spirocyclization and rearrangement cascade, which successfully formed a 2-azabicyclo[2.2.1]heptane framework. nih.govnih.gov Another novel transformation is its use in a escholarship.orgescholarship.org-sigmatropic rearrangement with N-phenoxyacetamides to synthesize substituted benzofurans. sci-hub.box

Organometallic Coupling: The compound serves as an effective electrophile in couplings with various organometallic reagents. For example, it reacts with organozinc reagents, such as adamantylzinc species, in the presence of copper catalysts to form new carbon-carbon bonds. acs.orguni-muenchen.denih.gov This reactivity allows for the introduction of the propiolate moiety onto complex scaffolds.

| Reactivity Mode | Reaction Partner | Key Transformation | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | 1,3-Cyclohexadiene | Formation of bicyclo[2.2.2]octadiene core | researchgate.netnih.gov |

| 1,3-Dipolar Cycloaddition | Azides | Synthesis of 1,2,3-triazoles | scispace.comresearchgate.net |

| SmI₂-mediated Cascade | Pyrrole-derived aldehyde | Spirocyclization/rearrangement | nih.govnih.gov |

| escholarship.orgescholarship.org-Sigmatropic Rearrangement | N-Phenoxyacetamide | Benzofuran synthesis | sci-hub.box |

| Cyclotrimerization | Self-condensation (Ru-catalyzed) | Formation of tribromobenzenes | scispace.com |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound into continuous flow chemistry and automated synthesis platforms is an emerging area with significant potential. While specific, published flow syntheses centered on this compound are still nascent, related research indicates a clear trajectory.

The synthesis of this compound itself can be adapted to flow conditions, offering advantages in safety and scalability for handling potentially hazardous reagents. rsc.org Furthermore, many of the reaction classes in which it participates are increasingly being translated to flow environments. For instance, Negishi couplings involving organozinc reagents, which react with this compound, are being successfully implemented in continuous flow systems. acs.org The development of automated flow devices for applications like molecular solar thermal energy storage, which use derivatives of this compound, points to the future integration of its synthesis and subsequent reactions into automated workflows. rsc.org The use of flow reactors for generating reagents used in subsequent steps, as seen with t-butyl nitrite (B80452) in nucleoside synthesis, provides a template for incorporating the generation and reaction of this compound derivatives in multi-step automated sequences. researchgate.net

Applications in Emerging Technologies

The unique structural and reactive properties of this compound make it a valuable precursor for materials and molecules in cutting-edge technologies.

Molecular Solar Thermal Energy Storage (MOST): A prominent emerging application is in the field of MOST systems, which aim to capture and store solar energy in the chemical bonds of photoswitchable molecules. This compound is a key starting material for the synthesis of bicyclooctadienes (BODs). researchgate.netnih.gov Through a Diels-Alder reaction followed by a Suzuki cross-coupling, the propiolate is converted into functionalized BODs. These BODs can be switched to their higher-energy tetracyclooctane (TCO) isomers upon irradiation, storing energy that can be later released as heat. researchgate.netnih.gov This research opens avenues for developing new molecules for renewable energy applications.

Medicinal Chemistry and Novel Pharmaceuticals: this compound is a critical building block in the synthesis of complex heterocyclic compounds with potential pharmaceutical applications. Its role in forming triazole rings via cycloaddition is central to the synthesis of novel 8-azanebularine analogues, which are investigated for antiviral and antitumor activities. researchgate.netresearchgate.netresearchgate.net The compound is also listed in patents for the preparation of polysubstituted triazole derivatives intended as sedative, hypnotic, or general anesthetic agents. google.com Furthermore, its use has been documented in the synthesis of pyrrolopyridine modulators of the Retinoic Acid Receptor-Related Orphan Receptor (ROR), a target for various diseases. google.com These examples underscore its importance in creating diverse molecular scaffolds for drug discovery.

常见问题

Q. What methodologies resolve contradictions in kinetic data for this compound’s enzyme inhibition mechanisms?

- Answer : Stopped-flow fluorescence experiments paired with global kinetic analysis (e.g., using software like KinTek Explorer) can disentangle overlapping rate constants. For αY60W-CaaD enzyme inhibition, simultaneous fitting of fluorescence and bromide release data revealed a kinact/KI,app of 1.2 × 10⁴ M⁻¹s⁻¹ and identified a fluorescent intermediate (E*PR) critical for mechanism elucidation .

Q. How should researchers address low yields in this compound-mediated spirocyclization reactions?

- Answer : Low yields often stem from competing Michael additions or electron-rich substituents hindering cyclization. Mitigation strategies include:

- Using electron-deficient aryl groups in reactants to enhance electrophilicity.

- Employing SmI₂ as a mediator to promote radical-based spirocyclization cascades.

- Screening Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states .

Q. What statistical approaches are recommended for analyzing contradictory datasets in this compound studies?

- Answer : Multivariate analysis (e.g., principal component analysis) can identify outlier data points. For kinetic discrepancies, Bayesian inference models incorporate prior data to refine parameter estimates. Reporting confidence intervals (e.g., 95% CI) and using robust regression methods (e.g., RANSAC) improve reproducibility .

Methodological Guidance

Q. How should researchers present complex kinetic data involving this compound in publications?

- Answer : Use tables to summarize rate constants (e.g., Table 1 in ) and append raw datasets for transparency. Figures should highlight key trends (e.g., fluorescence vs. time plots) with error bars representing triplicate measurements. Follow ICH E3 guidelines for structured reporting, including hypothesis-driven analysis and discussion of limitations .

Q. What protocols ensure ethical and accurate reporting of this compound research?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose all synthetic protocols, including failed attempts, to aid reproducibility. Cite foundational studies (e.g., Laemmli’s electrophoretic methods ) and avoid data manipulation by retaining original instrument outputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。